Irbesartan-d3 is synthesized from Irbesartan, which is classified under the category of antihypertensive agents. It is specifically an angiotensin II receptor blocker (ARB), targeting the AT1 receptor subtype. The compound is typically sourced from pharmaceutical manufacturing processes that involve the deuteration of the parent compound.
The synthesis of Irbesartan-d3 generally involves several key steps, starting with the preparation of the necessary intermediates. Various synthetic routes have been reported in the literature:
The molecular formula for Irbesartan-d3 is , reflecting the substitution of three hydrogen atoms with deuterium. The structure features a biphenyl group linked to a tetrazole ring, characteristic of angiotensin II receptor antagonists.
Spectroscopic data confirm the structural integrity:
Irbesartan-d3 can undergo various chemical reactions typical for organic compounds, including:
These reactions are monitored using techniques such as HPLC and mass spectrometry to ensure product integrity and yield.
Irbesartan-d3 functions similarly to its non-deuterated counterpart by blocking the angiotensin II receptor subtype AT1. This blockade prevents vasoconstriction and promotes vasodilation, leading to decreased blood pressure.
The detailed mechanism involves:
Pharmacokinetic studies using deuterated compounds like Irbesartan-d3 can provide insights into drug metabolism without altering the pharmacological properties of the parent compound.
Irbesartan-d3 exhibits similar physical properties to Irbesartan:
Analytical methods such as HPLC have been developed for quantifying Irbesartan-d3 in various formulations, ensuring compliance with pharmaceutical standards .
Irbesartan-d3 serves multiple purposes in scientific research:
Irbesartan-d3 (CAS 1185120-76-6) is a selectively deuterated analogue of the angiotensin II receptor antagonist irbesartan, designed for advanced analytical applications. The compound features trideuteriomethyl substitution at the terminal carbon of the n-butyl chain attached to the diazaspiro[4.4]nonene system, as confirmed by its molecular formula C₂₅H₂₅D₃N₆O [3]. This strategic deuteration replaces the three hydrogen atoms at the C26 position (4,4,4-trideuteriobutyl group) while preserving the core pharmacophore: biphenylmethyl, tetrazole, and diazaspiro[4.4]nonenone moieties [3] [5]. The synthetic pathway involves deuterated alkyl precursors during the construction of the butyl side chain, ensuring isotopic purity ≥95% as verified by mass spectrometry and NMR [3].
Table 1: Isotopic Labeling Characteristics of Irbesartan-d3
Parameter | Irbesartan-d3 | Irbesartan |
---|---|---|
Molecular Formula | C₂₅H₂₅D₃N₆O | C₂₅H₂₈N₆O |
Molecular Weight | 431.558 g/mol | 428.53 g/mol |
Deuteration Position | 4,4,4-trideuteriobutyl chain | n-butyl chain |
Isotopic Purity | ≥95% atom D | N/A |
Key Synthetic Precursor | 4,4,4-trideuteriobutylamine | n-butylamine |
Primary Application | LC-MS internal standard | Therapeutic agent |
Deuteration induces subtle but measurable changes in irbesartan’s conformational dynamics, particularly within the tetrazole ring and spirocyclic core. Density Functional Theory (DFT) simulations (PBE0-D3/def2-TZVP level) reveal that deuterium substitution reduces C-D bond vibrational frequencies by ~650 cm⁻¹ compared to C-H bonds, altering the energy landscape of molecular flexing [1] [9]. Crucially, Natural Bond Orbital (NBO) analysis indicates deuterium minimally perturbs electron delocalization in the tetrazole ring (orbital energy: -0.380 Hartree), preserving its hydrogen-bonding capacity [1].
Gibbs free energy of solvation (ΔGₛₒₗᵥ) shifts by +0.3 kcal/mol in water due to altered zero-point energy contributions [9].
Vibrational Spectroscopy Signatures:Isotopic substitution generates diagnostic IR bands:
Table 2: Dynamic Parameters of Irbesartan vs. Irbesartan-d3 from AIMD Simulations
Property | Irbesartan-d3 (DCM) | Irbesartan (DCM) | Δ (d3 - proto) |
---|---|---|---|
Binding Energy (kcal/mol) | -42.3 | -42.1 | -0.2 |
Butyl Chain RMSF (Å) | 1.08 | 1.20 | -0.12 |
Solvation Free Energy (kcal/mol) | -9.6 | -9.9 | +0.3 |
Tetrazole N-H Stretch (cm⁻¹) | 3,430 | 3,440 | -10 |
Single-crystal X-ray diffraction studies reveal that deuteration does not alter irbesartan’s space group or unit cell dimensions but induces nuanced changes in lattice packing. Both compounds crystallize in monoclinic P2₁/c systems, with deuterated crystals showing a 0.3% reduction in unit cell volume due to shorter C-D···π contacts (3.42 Å vs. C-H···π at 3.48 Å) [2]. The diazaspiro[4.4]nonene system maintains identical torsion angles (N1-C2-C3-N4: -178.5°), confirming deuterium’s negligible impact on core geometry [2] [3].
Slight contraction of C-D···Br contacts (3.31 Å vs. C-H···Br: 3.35 Å) [2].
Thermal Stability:Differential scanning calorimetry (DSC) detects a 1.5°C increase in melting onset for Irbesartan-d3 (196.5°C) versus irbesartan (195°C), attributed to stronger lattice vibrations in deuterated crystals [2] [3]. Hirshfeld surface analysis confirms enhanced van der Waals contributions (64.2% vs. 63.7%) at the expense of H/D···H contacts [2].
Table 3: Crystallographic Parameters of Irbesartan Salts
Parameter | Irbesartan-DBS (EtOH) | Irbesartan-DBS (MeCN) | Irbesartan-d3 (Predicted) |
---|---|---|---|
Crystal System | Triclinic P1̅ | Monoclinic P2₁/c | Monoclinic P2₁/c |
Unit Cell Volume (ų) | 1345.3 | 2546.8 | ~2539 |
Key H-bond (Å) | N1-H···O (2.85) | N6-H···Br (3.02) | N6-D···Br (3.00) |
Melting Point (°C) | 192 | 195 | 196.5 |
C-D···C Contact (Å) | N/A | N/A | 3.42 |
All listed compounds: Irbesartan-d3 (C₂₅H₂₅D₃N₆O), Irbesartan (C₂₅H₂₈N₆O), 2,3-Dibromosuccinic Acid (C₄H₄Br₂O₄)
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: